2,4-Dichloro-3-(chloromethyl)-6-methylpyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of a vast array of essential products, particularly in the pharmaceutical and agrochemical industries. nih.gov The pyridine ring is a common feature in many biologically active molecules. nih.govrsc.org The introduction of halogen atoms onto this ring provides synthetic "handles" that allow for a multitude of subsequent chemical transformations, enabling the diversification of candidate compounds for structure-activity relationship studies. nih.gov

The chemistry of pyridine halogenation is complex and presents significant regioselectivity challenges. nih.govresearchgate.net Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, a common method for halogenating arenes, require harsh conditions and often yield mixtures of isomers. nih.govnih.gov Consequently, synthetic chemists have developed various strategies to achieve selective halogenation at specific positions (C-2, C-3, C-4) of the pyridine nucleus. nih.govacs.orgmountainscholar.org These methods include metalation-trapping sequences, the use of pyridine N-oxides, and innovative approaches involving ring-opening and closing sequences with intermediates like Zincke imines. nih.govnih.govalfa-chemistry.com

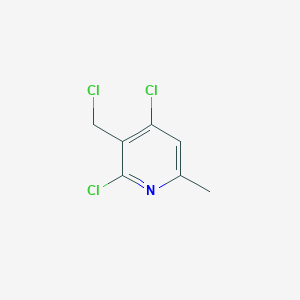

2,4-Dichloro-3-(chloromethyl)-6-methylpyridine is an exemplar of a polychlorinated pyridine derivative. Its structure contains three distinct types of carbon-chlorine bonds:

A chlorine atom at the 2-position, which is highly susceptible to nucleophilic substitution.

A chlorine atom at the 4-position, also activated towards nucleophilic attack. nih.gov

A chloromethyl group (-CH₂Cl) at the 3-position, which provides a reactive site for SN2-type reactions.

This trifunctional nature, combined with the directing effect of the methyl group at the 6-position, makes it a highly valuable and complex substrate within the broader family of halogenated pyridines. Its synthesis and reactivity are governed by the established principles of pyridine chemistry, where each halogenated site can potentially be addressed selectively to build molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₃N |

| Molecular Weight | 210.49 g/mol |

| Appearance | (Not specified in available data) |

| CAS Number | (Not specified in available data) |

This data is based on information from Santa Cruz Biotechnology. scbt.com

Significance of Pyridine Derivatives as Synthetic Precursors

Pyridine and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in FDA-approved drugs and other biologically active compounds. rsc.orgnih.gov Their prevalence stems from the pyridine ring's unique combination of properties: it is aromatic, polar, weakly basic, and can engage in hydrogen bonding, which influences the solubility and binding characteristics of a drug molecule. nih.gov

As synthetic precursors, functionalized pyridines are indispensable. They form the core structure of numerous pharmaceuticals and agrochemicals. nih.gov The ability to selectively introduce different functional groups around the pyridine ring is crucial for fine-tuning the biological activity of a target molecule. nih.gov

This compound is a potent synthetic precursor precisely because of its multiple reactive sites. The chlorine atoms on the pyridine ring can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. rsc.org The chloromethyl group is a classic electrophilic site, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This allows for the sequential and controlled introduction of different molecular fragments, making it an ideal building block for constructing complex molecular architectures. For example, similar polychlorinated pyridines are used as key intermediates in the synthesis of potent herbicides and fungicides. nih.govjst.go.jpgoogle.com The strategic placement of the chloro and chloromethyl groups on this specific scaffold offers a pre-defined pathway for derivatization, enabling chemists to efficiently generate libraries of compounds for screening and development.

Historical Development and Emerging Research Trends

The study of pyridine halogenation dates back over a century, yet the development of broadly applicable and selective methods remains an active area of research. nih.gov Historically, the synthesis of polychlorinated pyridines often relied on high-temperature, gas-phase reactions that were difficult to control and produced complex mixtures of products. jst.go.jp The evolution of synthetic methodology has led to more refined liquid-phase chlorination techniques and the development of catalytic systems that offer greater control over regioselectivity. jst.go.jpgoogle.com The synthesis of related compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), often involves the chlorination of a methylpyridine precursor. jst.go.jporientjchem.org

Emerging research trends in this field are focused on developing milder, more efficient, and highly selective methods for the C-H functionalization of pyridines. researchgate.net This "late-stage functionalization" approach is particularly valuable as it allows for the modification of complex, drug-like molecules at a late step in the synthesis, rapidly generating analogues for biological testing. nih.govacs.org Recent breakthroughs include:

Directed Metalation: Using directing groups to selectively deprotonate and functionalize a specific C-H bond on the pyridine ring.

Catalyst-Controlled Regioselectivity: Employing transition metal catalysts to control where a new functional group is introduced.

Novel Intermediates: Utilizing unconventional intermediates, such as Zincke imines or heterocyclic phosphonium (B103445) salts, to access halogenation patterns that are difficult to achieve through classical methods. researchgate.netmountainscholar.org

For a molecule like this compound, these modern trends are highly relevant. Future research will likely focus on the selective functionalization of its remaining C-H bond (at the 5-position) or on developing catalytic methods to selectively differentiate between the three existing carbon-chlorine bonds. Such advancements would further enhance its utility as a versatile building block, enabling even more sophisticated and efficient syntheses of novel compounds for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-4-2-6(9)5(3-8)7(10)11-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLZJPIKLHYHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247966 | |

| Record name | 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-97-0 | |

| Record name | 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 3 Chloromethyl 6 Methylpyridine

Regioselective Halogenation Approaches

Regioselective halogenation is crucial for the synthesis of specifically substituted pyridines. The electron-deficient nature of the pyridine (B92270) ring makes electrophilic substitution challenging and often requires harsh conditions, which can lead to a mixture of products. Therefore, controlling the position of chlorination is paramount. The synthesis of 2,4-dichloro-3-(chloromethyl)-6-methylpyridine likely involves the chlorination of a pre-functionalized pyridine ring, such as a 3-(chloromethyl)-6-methylpyridine derivative.

Liquid-Phase Chlorination Strategies

Liquid-phase chlorination offers a versatile method for the halogenation of pyridine derivatives. The reaction is typically carried out by bubbling chlorine gas through a solution of the pyridine substrate, often in the presence of a catalyst or a solvent that can mediate the reaction. For the synthesis of polychlorinated picolines, high temperatures are often required. Industrial-scale chlorination processes often introduce gaseous chlorine into a liquid phase containing the starting material, with careful control of reaction parameters.

The chlorination of substituted pyridines in the liquid phase can be influenced by the nature of the substituents already present on the ring. For instance, the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043) can yield 2,3-dichloro-5-(trichloromethyl)pyridine, demonstrating that both ring and side-chain chlorination can occur under these conditions jst.go.jp. This suggests that a potential liquid-phase strategy for synthesizing this compound could start from 3-(chloromethyl)-6-methylpyridine, though careful optimization would be necessary to achieve the desired 2,4-dichloro substitution without over-chlorination of the chloromethyl or methyl groups.

| Parameter | Condition | Reactant Example | Product Example | Reference |

| Phase | Liquid | 2-chloro-5-(chloromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | jst.go.jp |

| Reagent | Chlorine Gas | |||

| Notes | Reaction can lead to both ring and side-chain chlorination. |

Gas-Phase Chlorination Techniques

Gas-phase chlorination is another important industrial method for producing chlorinated pyridines. This technique typically involves passing the vaporized pyridine substrate along with chlorine gas, and often a diluent, over a catalyst at elevated temperatures. The choice of catalyst and reaction temperature is critical for controlling the regioselectivity and extent of chlorination.

For example, the vapor-phase chlorination of 3-methylpyridine (B133936) at temperatures between 250°C and 400°C, with a high molar ratio of chlorine, can produce partially chlorinated derivatives, including 2-chloro-5-(trichloromethyl)-pyridine google.com. Furthermore, selective gas-phase chlorination of polychlorinated β-picolines to produce compounds like 2,3,5,6-tetrachloropyridine (B1294921) can be achieved in the presence of Lewis acid catalysts on an inorganic support at temperatures between 250°C and 450°C epo.orggoogle.com. These findings suggest that a gas-phase approach could be viable for the chlorination of a suitable 3-(chloromethyl)-6-methylpyridine precursor, potentially offering different selectivity compared to liquid-phase methods.

| Parameter | Condition | Reactant Example | Product Example | Reference |

| Phase | Gas | 3-methylpyridine | 2-chloro-5-(trichloromethyl)-pyridine | google.com |

| Temperature | 250°C - 400°C | |||

| Catalyst | Lewis acid on inorganic support (optional) | Polychlorinated β-picolines | 2,3,5,6-tetrachloropyridine | epo.orggoogle.com |

| Notes | High molar ratio of chlorine is often used. |

Radical Chlorination Methodologies

Radical chlorination provides an alternative pathway for the halogenation of pyridine rings, particularly for side-chain chlorination. This method involves the generation of chlorine radicals, which can be achieved through the use of radical initiators or by UV irradiation. The side-chain methyl group of 2-chloro-methylpyridines can be chlorinated via a radical reaction by bubbling chlorine gas into the reaction liquid in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) google.com.

While typically employed for side-chain halogenation, radical conditions can also influence ring chlorination. The specific conditions, including the choice of initiator and solvent, can affect the distribution of products. For the synthesis of this compound, a radical chlorination step could potentially be used to introduce the chlorine atoms onto the pyridine ring of a 3-(chloromethyl)-6-methylpyridine precursor, or to chlorinate the methyl group of a pre-chlorinated pyridine, although controlling the regioselectivity on the ring would be a significant challenge.

| Parameter | Condition | Reactant Example | Product Example | Reference |

| Initiator | AIBN or BPO | 2-chloro-methylpyridines | 2-chloro-(chloromethyl)pyridines | google.com |

| Reagent | Chlorine Gas | |||

| Notes | Primarily used for side-chain chlorination, but can influence ring substitution. |

Pyridine Ring Functionalization and Chloromethylation

The introduction of a chloromethyl group onto a pre-existing substituted pyridine ring is a key strategy for accessing compounds like this compound. This can be achieved through direct chloromethylation or through a multi-step sequence involving the introduction of a hydroxymethyl or other functional group that can be subsequently converted to the chloromethyl moiety.

Direct Chloromethylation of Substituted Pyridines

Direct chloromethylation of aromatic rings is a well-known reaction, though its application to electron-deficient pyridine rings can be challenging. The reaction typically involves formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride . The position of chloromethylation is directed by the existing substituents on the pyridine ring.

For dichlorobenzenes, chloromethylation using paraformaldehyde, concentrated sulfuric acid, and hydrogen chloride has been shown to produce dichlorobenzyl chlorides in good yields google.com. While not a pyridine system, this demonstrates the feasibility of chloromethylating chlorinated aromatic rings. A similar approach could potentially be adapted for the chloromethylation of 2,4-dichloro-6-methylpyridine (B183930) to introduce the chloromethyl group at the 3-position, though the regioselectivity would need to be carefully controlled to avoid substitution at the 5-position.

Strategies for Introducing the Chloromethyl Moiety at Position 3

Given the potential difficulties with direct chloromethylation, multi-step strategies are often employed to introduce a chloromethyl group at a specific position on the pyridine ring. A common approach involves the introduction of a hydroxymethyl group, which can then be converted to the chloromethyl group using a chlorinating agent such as thionyl chloride or cyanuric chloride semanticscholar.orgmdpi.com.

For example, 3-methylpyridine can be oxidized to 3-picolinic acid, which is then esterified and reduced to form 3-pyridinemethanol. This alcohol can subsequently be treated with thionyl chloride to yield 3-(chloromethyl)pyridine (B1204626) hydrochloride google.com. This sequence provides a reliable method for introducing the chloromethyl group at the 3-position. A similar strategy could be envisioned starting from a suitably substituted 6-methylpyridine derivative, followed by chlorination of the ring at the 2- and 4-positions.

Another approach involves the use of cyanuric chloride as a mild chlorinating agent to convert a hydroxymethylpyridine to its corresponding chloromethyl derivative semanticscholar.org. This method can be advantageous as it often proceeds under milder conditions than those required for thionyl chloride and can help to avoid the formation of over-chlorinated byproducts semanticscholar.orgmdpi.com.

| Starting Material | Intermediate Steps | Final Chlorinating Agent | Product | Reference |

| 3-methylpyridine | Oxidation, Esterification, Reduction to 3-pyridinemethanol | Thionyl chloride | 3-(chloromethyl)pyridine hydrochloride | google.com |

| 2-bromo-6-hydroxymethylpyridine | - | Cyanuric chloride | 2-bromo-6-chloromethylpyridine | semanticscholar.org |

Optimized Reaction Conditions and Process Intensification

The choice of catalysts and promoters plays a pivotal role in directing the outcome of the synthetic steps involved in the preparation of this compound.

For the chlorination of the pyridine ring, various catalytic systems can be employed. Lewis acids are often used to enhance the electrophilicity of the chlorinating agent. In the context of chloromethylation, Friedel-Crafts catalysts such as stannic chloride, zinc chloride, and aluminum chloride are commonly utilized. google.com

For the side-chain chlorination of a methyl group on a pyridine ring, the reaction typically proceeds via a radical mechanism. Therefore, radical initiators are employed as catalysts. Common examples include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). A patent describing the side-chain chlorination of 2-chloro-methylpyridines highlights the use of radical initiators to form the chlorine radical necessary for the reaction. google.com The application of ultraviolet (UV) light can also be used to promote the formation of chlorine radicals. google.com

The table below summarizes potential catalytic systems for key transformations in the synthesis of this compound.

| Reaction Step | Catalyst/Promoter | Function |

| Ring Formylation | Phosphorus oxychloride/DMF | Vilsmeier-Haack reagent |

| Hydroxymethyl Reduction | Sodium borohydride | Mild reducing agent |

| Hydroxymethyl Chlorination | Thionyl chloride | Chlorinating agent |

| Ring Chlorination | Lewis Acids (e.g., FeCl₃, AlCl₃) | Enhance electrophilicity |

| Side-Chain Chlorination | AIBN, BPO, UV light | Radical initiation |

The selection of solvents is a critical aspect of optimizing a synthetic process, with significant implications for reaction rates, selectivity, and environmental impact. Traditional chlorination reactions have often utilized chlorinated solvents such as carbon tetrachloride and chloroform. However, due to their environmental and health hazards, there is a strong impetus to replace them with greener alternatives. acsgcipr.org

For radical chlorination reactions, non-polar solvents are generally preferred. Greener solvent choices that could be considered include cyclohexane (B81311) and heptane. For other steps in the synthesis, more polar solvents like acetonitrile (B52724) or esters such as ethyl acetate (B1210297) might be suitable. acsgcipr.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Process Intensification: Employing technologies such as microwave-assisted synthesis or flow chemistry can lead to shorter reaction times, reduced energy consumption, and improved process control. mdpi.com Microwave-assisted organic synthesis, for example, has been shown to accelerate a variety of reactions in the synthesis of pyridine derivatives. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation of 2,4 Dichloro 3 Chloromethyl 6 Methylpyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2,4-dichloro-3-(chloromethyl)-6-methylpyridine is electron-deficient, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). This electron deficiency, exacerbated by the inductive effect of the chlorine atoms, makes the carbons bonded to chlorine susceptible to nucleophilic aromatic substitution (SNAr).

Displacement of Ring Chlorine Atoms by Diverse Nucleophiles

The chlorine atoms at the C2 and C4 positions of the pyridine ring are activated towards nucleophilic displacement. In general, for polychlorinated pyridines, the C4 position is the most reactive site for nucleophilic attack, followed by the C2 and C6 positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The presence of an additional electron-withdrawing chloromethyl group at the C3 position is expected to further enhance the reactivity of the ring towards nucleophiles.

A variety of nucleophiles can be employed to displace the ring chlorine atoms. These reactions typically proceed under thermal conditions or in the presence of a base.

Table 1: Nucleophilic Substitution Reactions of Dichloropyridines with Various Nucleophiles

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Amines | Primary or secondary amines (e.g., piperidine, morpholine) | Aminopyridines | Heating in a suitable solvent (e.g., ethanol, DMF) |

| Alkoxides | Sodium or potassium alkoxides (e.g., sodium methoxide) | Alkoxypyridines | Refluxing in the corresponding alcohol |

| Thiols | Thiolates (e.g., sodium thiophenoxide) | Thioethers | Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF, DMAc) nih.gov |

Studies on related 2,4-dichloropyrimidines have shown that substitution with secondary amines often occurs selectively at the C4 position. nih.gov However, the use of tertiary amines can lead to selective substitution at the C2 position. nih.gov For this compound, the regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Stronger, harder nucleophiles may favor attack at the more electron-deficient C4 position, while softer or bulkier nucleophiles might show a preference for the C2 position. It is also possible for disubstitution to occur, particularly with an excess of the nucleophile and under forcing conditions.

Reactivity of the Chloromethyl Group Towards Nucleophilic Reagents

The chloromethyl group at the C3 position of the pyridine ring is a primary alkyl halide and is, therefore, susceptible to nucleophilic substitution via an SN2 mechanism. This reaction is generally facile and can be achieved with a wide range of nucleophiles. The reactivity of the chloromethyl group is comparable to that of benzyl (B1604629) chloride, and the substitution reaction is often carried out under milder conditions than those required for the displacement of the ring chlorine atoms.

Table 2: Nucleophilic Substitution of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Hydroxide | Aqueous base (e.g., NaOH, K2CO3) | (Hydroxymethyl)pyridine | Heating in an aqueous or alcoholic solvent |

| Cyanide | Sodium or potassium cyanide | (Cyanomethyl)pyridine | Polar aprotic solvent (e.g., DMSO, DMF) |

| Azide | Sodium azide | (Azidomethyl)pyridine | Aqueous acetone (B3395972) or DMF |

| Thiolates | Sodium thiolate | (Arylthiomethyl)pyridine or (Alkylthiomethyl)pyridine | Base in a suitable solvent |

The selective reaction at the chloromethyl group in the presence of the ring chlorine atoms can often be achieved by carefully controlling the reaction conditions, such as temperature and the choice of nucleophile. Softer nucleophiles and lower reaction temperatures generally favor substitution at the chloromethyl group.

Reduction and Oxidation Chemistry

Selective Reduction of Halogen Atoms

The selective reduction of the chlorine atoms on the pyridine ring can be achieved through catalytic hydrogenation or transfer hydrogenation. mdpi.comrsc.orgliv.ac.uk The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, palladium-based catalysts are often used for hydrodehalogenation. rsc.org It may be possible to selectively remove one of the ring chlorine atoms over the other by careful control of the reaction conditions. The chlorine at the C4 position is generally more susceptible to reduction than the one at the C2 position. The chloromethyl group may also be susceptible to reduction under certain conditions, leading to the formation of a methyl group.

Transfer hydrogenation, using a hydrogen donor such as formic acid or isopropanol (B130326) in the presence of a suitable catalyst, can also be an effective method for dehalogenation under milder conditions. mdpi.comrsc.orgliv.ac.uk

Functional Group Transformations of the Chloromethyl Moiety

The chloromethyl group can be transformed into a variety of other functional groups. As mentioned in section 3.1.2, nucleophilic substitution can introduce a range of functionalities. Furthermore, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, which can then be oxidized.

The oxidation of the hydroxymethyl group can yield either the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the synthesis of the aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will lead to the formation of the carboxylic acid.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent deactivation is further intensified by the presence of two chlorine atoms and a chloromethyl group, all of which are electron-withdrawing. Consequently, this compound is highly deactivated towards electrophilic aromatic substitution (EAS).

Reactions such as nitration, halogenation, and Friedel-Crafts reactions, which typically proceed readily with benzene (B151609) and other electron-rich aromatic compounds, are extremely difficult to carry out on this molecule. If an electrophilic substitution reaction were to occur, it would be expected to take place at the C5 position, which is the least deactivated position on the ring.

Nitration of highly deactivated pyridines, when successful, often requires harsh conditions, such as fuming nitric acid and sulfuric acid at high temperatures. rsc.org Similarly, electrophilic halogenation of deactivated pyridines is challenging and may require high temperatures and the use of a Lewis acid catalyst. nih.govgoogle.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated pyridine rings.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. The reactivity of the chloro- and chloromethyl- substituents on the pyridine ring of this compound would theoretically make it a suitable substrate for such reactions.

Suzuki, Stille, Heck, and Negishi Coupling Derivatives

The Suzuki, Stille, Heck, and Negishi reactions are cornerstone cross-coupling methods. The Suzuki coupling utilizes organoboron compounds, the Stille coupling employs organotin reagents, the Heck reaction couples with alkenes, and the Negishi reaction uses organozinc compounds. Each of these reactions offers a unique scope and tolerance for various functional groups. However, no literature is currently available that documents the application of these specific coupling reactions to this compound to form its corresponding derivatives.

Chelation-Assisted Cleavage Reactions

Chelation-assistance is a strategy used to direct and facilitate the cleavage of otherwise unreactive bonds, such as C-H or C-C bonds, through the coordinating effect of a directing group. This approach can offer high levels of regioselectivity in functionalizing complex molecules. At present, there are no published reports on chelation-assisted cleavage reactions involving this compound.

Rearrangement and Cyclization Reactions

Rearrangement and cyclization reactions are fundamental processes in organic chemistry that allow for the construction of complex molecular architectures from simpler starting materials. The presence of multiple reactive sites in this compound, including the chlorine atoms and the chloromethyl group, suggests the potential for intramolecular reactions leading to rearranged or cyclized products. Nevertheless, a comprehensive search of the scientific literature has not yielded any studies describing such transformations for this specific compound.

Advanced Derivatives and Analogues of 2,4 Dichloro 3 Chloromethyl 6 Methylpyridine

Structural Modification at the Pyridine (B92270) Core

The two chlorine atoms at the C2 and C4 positions of the pyridine ring are primary sites for structural modification. Their reactivity in nucleophilic substitution and cross-coupling reactions allows for the introduction of diverse functionalities, fundamentally altering the electronic and steric properties of the scaffold.

While the parent compound is dichlorinated, further manipulation of the halogenation pattern can yield novel scaffolds. Halogen exchange reactions (Finkelstein-type reactions) can be employed to replace the chloro substituents with bromo or iodo groups, which can offer different reactivity profiles for subsequent cross-coupling reactions. For instance, reaction with sodium iodide in acetone (B3395972) could potentially yield diiodo or mixed chloro-iodo derivatives.

Furthermore, electrophilic halogenation could introduce additional halogen atoms at the C5 position, if reaction conditions are carefully controlled to overcome the deactivating effect of the existing chloro substituents. Conversely, reductive dehalogenation can selectively remove one of the chlorine atoms, leading to mono-chloro pyridine derivatives. Some synthetic routes warn that overly robust chlorination conditions can lead to the unintended replacement of other halogens, such as bromine, with chlorine, highlighting the possibility of manipulating these transformations. mdpi.com

The chlorine atoms on the pyridine ring are amenable to substitution with alkyl and aryl groups via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully applied to dichloro-heteroaromatics for the synthesis of functionalized derivatives. researchgate.net By reacting 2,4-dichloro-3-(chloromethyl)-6-methylpyridine with various aryl or alkyl boronic acids in the presence of a palladium catalyst and a suitable base, mono- or di-substituted products can be obtained. The regioselectivity of the substitution (C2 vs. C4) can often be controlled by tuning the reaction conditions, including the choice of catalyst, ligand, and temperature.

This methodology allows for the synthesis of a vast library of compounds where the pyridine core is decorated with diverse organic fragments, significantly expanding the chemical space accessible from the starting material.

| Boronic Acid/Ester Reactant | Potential Product Structure (Mono-substitution at C4) | Potential Application Area |

|---|---|---|

| Phenylboronic acid | 2-Chloro-3-(chloromethyl)-6-methyl-4-phenylpyridine | Pharmaceutical intermediates |

| 4-Methoxyphenylboronic acid | 2-Chloro-3-(chloromethyl)-4-(4-methoxyphenyl)-6-methylpyridine | Agrochemical synthesis |

| Methylboronic acid | 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine | Building blocks for materials science |

| Thiophene-2-boronic acid | 2-Chloro-3-(chloromethyl)-6-methyl-4-(thiophen-2-yl)pyridine | Organic electronics |

Functionalization of the Chloromethyl Group

The chloromethyl group at the C3 position behaves as a reactive electrophilic site, analogous to a benzyl (B1604629) chloride. This allows for facile nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups and molecular systems.

The benzylic-like chlorine atom is readily displaced by various nucleophiles, particularly those derived from heterocyclic systems. This provides a straightforward route to derivatives containing appended heterocycles, which are prevalent motifs in medicinal chemistry and materials science.

Nitrogen Heterocycles: Azoles, such as imidazole, pyrazole, and triazoles, can be N-alkylated by the chloromethyl group under basic conditions to form a stable C-N bond. nih.gov Similarly, other nitrogenous heterocycles like pyridine and pyrimidine (B1678525) can act as nucleophiles.

Oxygen Heterocycles: Nucleophilic attack from the oxygen atom of phenols or hydroxy-substituted heterocycles (e.g., hydroxypyridines, hydroxyquinolines) in the presence of a base yields the corresponding ether linkage.

Sulfur Heterocycles: Thiol-containing heterocycles, such as 2-mercaptobenzothiazole (B37678) or thiophene-2-thiol, are excellent nucleophiles for this reaction, leading to the formation of a robust thioether bond.

These reactions are typically high-yielding and can be performed under mild conditions, making this position ideal for late-stage functionalization. For example, substituted amidoximes can be converted into oxadiazoles, which can then be linked to the pyridine core. researchgate.net

| Nucleophilic Heterocycle | Resulting Linkage | Product Class |

|---|---|---|

| Imidazole | C-N (Methylene bridge to ring nitrogen) | Imidazolyl-methyl-pyridine |

| 4-Hydroxypyridine | C-O (Methylene ether bridge) | Pyridyl-oxymethyl-pyridine |

| 2-Mercaptobenzothiazole | C-S (Methylene thioether bridge) | Benzothiazolyl-thiomethyl-pyridine |

| 1,2,4-Triazole | C-N (Methylene bridge to ring nitrogen) | Triazolyl-methyl-pyridine |

The reactive chloromethyl group positions this compound as a valuable monomer or building block for macromolecular synthesis. Although specific research on this compound's polymerization is not widely documented, its chemical structure suggests significant potential.

Polymer Synthesis: The compound can be used as an "inimer," a molecule that can both initiate and participate in polymerization. For instance, in atom transfer radical polymerization (ATRP), the chloromethyl group could serve as the initiator site, while the pyridine nitrogen could coordinate with the metal catalyst. Alternatively, it could undergo polycondensation reactions. For example, reaction with a di-nucleophile (e.g., hydroquinone, 1,4-phenylenediamine) could lead to the formation of linear polymers with the pyridine unit incorporated into the main chain.

Dendrimer Synthesis: In dendritic architecture, this compound could serve as a core molecule. The chloromethyl group can be reacted with a multifunctional amine (e.g., ethylenediamine) to begin the first generation of a dendrimer. Subsequent functionalization of the terminal groups and reaction with more core molecules would lead to the growth of a highly branched, tree-like dendritic structure. The two chloro-substituents on the pyridine ring could also be functionalized in later steps to create even more complex, multi-layered materials.

Trifluoromethylated Analogues and Their Synthetic Pathways

The introduction of a trifluoromethyl (CF₃) group into organic molecules often imparts desirable properties such as increased metabolic stability and altered electronics. The synthesis of trifluoromethylated analogues of this compound is a key objective in agrochemical and pharmaceutical research. jst.go.jpnih.gov

Synthetic strategies can be broadly divided into two categories: building the ring system from a trifluoromethylated precursor or introducing the CF₃ group onto a pre-existing pyridine scaffold. A common industrial approach involves the chlorination and subsequent fluorination of a picoline (methylpyridine). jst.go.jp

A plausible pathway to a trifluoromethylated analogue could start from 3,5-picoline. The synthesis would involve a sequence of reactions:

Radical Chlorination: One of the methyl groups is converted to a chloromethyl group (-CH₂Cl).

Oxidative Chlorination/Fluorination: The other methyl group is converted to a trifluoromethyl group (-CF₃) using reagents like antimony trifluoride or hydrogen fluoride (B91410), often after an initial chlorination to a trichloromethyl group (-CCl₃). jst.go.jp

Ring Chlorination: The pyridine ring itself is chlorinated to introduce chlorine atoms at the desired positions (e.g., 2 and 4).

Alternatively, starting with a pre-formed trifluoromethylpyridine, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), further modifications can be made. nih.gov This could involve lithiation and subsequent reaction with an electrophile to introduce the methyl group, followed by further chlorination and chloromethylation steps.

| Strategy | Key Starting Material | Key Transformation Steps | Potential Target Analogue |

|---|---|---|---|

| "Bottom-Up" Ring Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation reaction to form a pyridone ring, followed by chlorination and chloromethylation. nih.gov | 2,4-Dichloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine |

| Picoline Functionalization | 3-Picoline | Vapor-phase chlorination/fluorination of the methyl group to -CF₃, followed by ring chlorination and functionalization of a second position. jst.go.jpnih.gov | 2,4-Dichloro-5-(trifluoromethyl)pyridine derivative |

Chlorine/Fluorine Exchange Methodologies using Trichloromethylpyridine Intermediates

The fluorination step typically employs hydrogen fluoride (HF) and can be performed under various conditions, including liquid-phase or vapor-phase reactions. nih.gov Vapor-phase reactions, often carried out at high temperatures (>300°C), may use transition metal-based catalysts like iron fluoride to facilitate the exchange. nih.govjst.go.jp This high-temperature, simultaneous chlorination/fluorination approach in a vapor-phase reactor offers an efficient one-step process to valuable intermediates. nih.gov

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), an intermediate in high demand, can be achieved through the direct chlorination and fluorination of 3-picoline, followed by nuclear chlorination of the pyridine ring. researchoutreach.org The process can also be designed as a stepwise vapor-phase synthesis. nih.govjst.go.jp In some cases, the fluorination of chlorinated (trichloromethyl)pyridines can lead to the formation of undesired 2-fluoro-pyridine by-products. google.comgoogle.com To address this, methods have been developed to convert these by-products back to the desired 2-chloro compounds by reacting them with a trichloromethylpyridine compound or other chlorinating agents at elevated temperatures and pressures. google.comgoogleapis.com

Table 1: Methodologies for Chlorine/Fluorine Exchange

| Method | Precursor Example | Key Reagents/Conditions | Product Example | Reference(s) |

|---|---|---|---|---|

| Simultaneous Vapor-Phase | 3-Picoline | Cl₂, HF, >300°C, Transition metal catalyst (e.g., iron fluoride) | 2-chloro-5-(trifluoromethyl)pyridine (CTF) | nih.gov, jst.go.jp |

| Stepwise Vapor-Phase | 2,3-dichloro-5-(trichloromethyl)pyridine | Vapor-phase chlorination followed by fluorination | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | nih.gov, jst.go.jp |

| Liquid-Phase Fluorination | Chlorinated (trichloromethyl)pyridine | Anhydrous HF | (Trifluoromethyl)pyridine | googleapis.com |

| By-product Conversion | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine, 50-250°C | 2,3-dichloro-5-(trifluoromethyl)pyridine | google.com, googleapis.com |

Direct Trifluoromethyl Group Introduction

Direct C-H trifluoromethylation of pyridine rings represents an alternative and highly desirable strategy for synthesizing TFMP derivatives, as it avoids the multi-step process of chlorination and halogen exchange. researchgate.net This approach aims to introduce the trifluoromethyl group directly onto the pyridine scaffold. Research has focused on developing regioselective methods to control the position of trifluoromethylation. researchgate.netchemrxiv.orgnih.gov

One effective strategy involves the activation of the pyridine ring. A method based on an N-methylpyridine quaternary ammonium (B1175870) activation has been developed, allowing for highly efficient and regioselective C-H trifluoromethylation. researchgate.netnih.govacs.org In this process, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid (TFA) in the presence of a catalyst like silver carbonate. researchgate.net This protocol is noted for its good functional group compatibility and operational simplicity. researchgate.netacs.org

Another approach to achieve regioselectivity focuses on the nucleophilic activation of the pyridine ring. For example, 3-position-selective trifluoromethylation, which is typically challenging, has been accomplished through the hydrosilylation of pyridine derivatives followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgacs.org This method has been successfully applied to the late-stage trifluoromethylation of bioactive molecules. chemrxiv.org These direct methods offer a more streamlined synthesis of trifluoromethylpyridines compared to traditional halogen exchange pathways. researchgate.net

Table 2: Comparison of Direct Trifluoromethylation Strategies

| Strategy | Activation Method | Key Reagents | Regioselectivity | Reference(s) |

|---|---|---|---|---|

| N-Methylpyridinium Salt | Quaternary ammonium activation | Trifluoroacetic acid (TFA), Silver carbonate | Good regioselectivity | researchgate.net, nih.gov, acs.org |

| Nucleophilic Activation | Hydrosilylation to form enamine intermediate | Hydrosilane, Electrophilic CF₃ source | C3-position selective | chemrxiv.org, acs.org |

| Radical Trifluoromethylation | Use of trifluoromethyl radical | CF₃ radical source | Mixture of 2-, 3-, and 4-isomers | chemrxiv.org |

Structure-Reactivity Relationships in Derivative Synthesis

The synthesis of derivatives from polychlorinated pyridines like this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the pyridine ring and the nature of the substituents. uoanbar.edu.iq

The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. uoanbar.edu.iqyoutube.com The nitrogen atom strongly withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iq In the case of this compound, the presence of two electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack.

The positions of the substituents play a critical role in determining the site of substitution. Nucleophilic attack preferentially occurs at the C2 and C4 positions due to their significant electron deficiency. uoanbar.edu.iq The relative reactivity of the C2 versus C4 chlorine atoms can be influenced by several factors. While the C2 position is generally more electron-deficient, the stability of the intermediate Meisenheimer complex formed during the reaction is crucial. uoanbar.edu.iqresearchgate.net The substitution at the C4 position can sometimes be more favorable due to the stability of the resulting intermediate. uoanbar.edu.iq

The other substituents on the ring also exert influence:

Chloromethyl Group (-CH₂Cl) at C3: This group is electron-withdrawing via an inductive effect, which can slightly influence the reactivity of the adjacent C2 and C4 positions.

Methyl Group (-CH₃) at C6: This group is electron-donating, which slightly deactivates the ring towards nucleophilic attack, particularly at the adjacent C2 position.

Therefore, in a reaction with a nucleophile, substitution will likely occur at either the C2 or C4 position. The precise outcome will depend on the specific nucleophile, reaction conditions, and the subtle interplay of electronic and steric effects, which stabilize the transition state for one pathway over the other. Understanding these structure-reactivity relationships is essential for designing syntheses that selectively produce the desired derivative. researchgate.netacs.org

Spectroscopic and Advanced Structural Characterization Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2,4-dichloro-3-(chloromethyl)-6-methylpyridine, a complete NMR analysis would involve acquiring both ¹H (proton) and ¹³C (carbon-13) spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the chloromethyl protons, and the methyl protons. The chemical shift (δ) of the single aromatic proton on the pyridine (B92270) ring would be influenced by the electron-withdrawing effects of the two chlorine atoms and the chloromethyl group. The two protons of the chloromethyl group (–CH₂Cl) would likely appear as a singlet, with a chemical shift characteristic of protons on a carbon adjacent to both an aromatic ring and a chlorine atom. Similarly, the three protons of the methyl group (–CH₃) at the 6-position would also produce a singlet. Integration of these signals would confirm the proton count for each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each of the seven carbon atoms: five in the pyridine ring, one in the chloromethyl group, and one in the methyl group. The chemical shifts of the ring carbons would be significantly affected by the positions of the chloro and methyl substituents. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the molecule.

A hypothetical data table for the expected NMR signals is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | - |

| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |

| -CH₃ | 2.3 - 2.8 | 20 - 30 |

Note: These are estimated ranges and actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₇H₆Cl₃N). The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern upon electron ionization would likely involve the loss of a chlorine radical (Cl•), a chloromethyl radical (•CH₂Cl), or other small neutral molecules. Analysis of these fragment ions would provide further corroboration of the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| [M]⁺ | [C₇H₆Cl₃N]⁺ |

| [M-Cl]⁺ | [C₇H₆Cl₂N]⁺ |

Note: The m/z values will show isotopic distributions due to the presence of chlorine isotopes.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used to identify the presence of specific functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, the methyl group, and the chloromethyl group. Additionally, C-N and C-C stretching vibrations within the pyridine ring, as well as C-Cl stretching vibrations, would be observed. A detailed analysis of these vibrational modes would require computational modeling, such as Density Functional Theory (DFT) calculations, to aid in the assignment of the observed spectral bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

Advanced X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. To date, no published crystal structure for this specific compound has been found in crystallographic databases.

Spectroscopic Techniques for Investigating Reaction Intermediates and Mechanisms

Spectroscopic techniques are crucial for studying the mechanisms of chemical reactions. In reactions involving this compound, techniques such as in-situ NMR or IR spectroscopy could be employed to monitor the reaction progress over time. By identifying and characterizing transient intermediates, it is possible to elucidate the reaction pathway. For instance, if the chloromethyl group were to undergo nucleophilic substitution, spectroscopic monitoring could potentially detect the formation of an intermediate carbocation or a transition state complex. However, without specific published reaction studies involving this compound, any discussion of its reaction intermediates remains speculative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

There are no available Density Functional Theory (DFT) studies that specifically report on the optimized geometry and electronic structure of 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine. Such studies would typically involve the use of functionals like B3LYP with various basis sets to calculate parameters such as bond lengths, bond angles, dihedral angles, and electronic properties like charge distribution and molecular orbital energies.

Molecular Dynamics Simulations for Conformational Analysis

No research detailing molecular dynamics (MD) simulations for the conformational analysis of this compound could be located. MD simulations would provide insights into the dynamic behavior of the molecule, its stable conformations, and the flexibility of its structure over time in different environments.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Derivatives

There is a lack of published Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR) models that include derivatives of this compound. These models are used to predict the biological activity or properties of compounds based on their chemical structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies focused on elucidating the reaction mechanisms of this compound are not found in the scientific literature. Such research would involve calculating transition states and reaction energy profiles to understand the pathways of its chemical transformations.

Prediction of Spectroscopic Properties through Theoretical Calculations

There are no available theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound. Theoretical calculations are a powerful tool for interpreting experimental spectra and assigning spectral features to molecular vibrations or electronic transitions.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors (e.g., Fukui functions)

An analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported. This analysis, along with the calculation of reactivity descriptors like Fukui functions, is crucial for understanding the chemical reactivity and the sites susceptible to nucleophilic or electrophilic attack.

In-Depth Analysis of this compound in Advanced Chemical Synthesis

The compound this compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its structural features, including the reactive chloromethyl group and the dichlorinated pyridine ring, make it a valuable building block in several areas of chemical research and development. This article explores its specific applications in the synthesis of agrochemicals and pharmaceutical intermediates, as well as its emerging role in material science.

Applications in Advanced Chemical Synthesis

Role in Material Science and Coordination Chemistry

Ligand Design for Metal Complexes

The nitrogen atom of the pyridine ring, along with the potential for introducing other donor atoms through substitution reactions, makes this compound an attractive scaffold for the synthesis of novel ligands for metal complexes. While direct research on this specific compound in ligand design is not extensively documented in publicly available literature, the principles of coordination chemistry and the reactivity of related pyridine derivatives suggest its potential utility.

The pyridine nitrogen atom can coordinate to a wide range of transition metals, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting ligand. wikipedia.org For example, the chlorine atoms at the 2- and 4-positions can be replaced by other functional groups containing donor atoms such as oxygen, sulfur, or phosphorus, leading to the formation of bidentate or tridentate ligands. The chloromethyl group at the 3-position provides a handle for further functionalization, allowing for the attachment of the ligand to a solid support or the introduction of additional coordinating moieties.

The synthesis of such ligands would typically involve nucleophilic substitution reactions at the chlorinated positions of the pyridine ring. The choice of nucleophile would determine the nature of the additional coordinating atoms. For instance, reaction with a thiol could introduce a sulfur donor, while reaction with an alcohol or a phenol (B47542) could introduce an oxygen donor. The resulting multidentate ligands could then be used to form stable complexes with various transition metals. The properties of these metal complexes, such as their catalytic activity, magnetic properties, or photophysical behavior, would be influenced by the nature of the metal ion and the specific design of the ligand derived from this compound.

Precursor for Advanced Polymer Architectures

The reactivity of the chloromethyl group makes this compound a potential monomer or precursor for the synthesis of advanced polymer architectures. Although specific examples of polymerization using this exact monomer are not readily found in the literature, the known reactivity of similar compounds, such as 4-chloromethyl styrene, provides a basis for its potential applications. derpharmachemica.com

The chloromethyl group can participate in various polymerization reactions. For instance, it could be a key functional group in certain types of condensation polymerization or could be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This would transform the compound into a functional monomer that can be copolymerized with other monomers to introduce specific properties into the resulting polymer.

Furthermore, polymers containing the 2,4-dichloro-6-methylpyridine (B183930) unit could exhibit interesting properties. The presence of the pyridine ring could impart thermal stability and specific solubility characteristics to the polymer. The chlorine atoms on the pyridine ring would also be available for post-polymerization modification, allowing for the tuning of the polymer's properties or the introduction of further functionalities. For example, these chlorine atoms could be replaced by other groups to alter the polymer's hydrophilicity, refractive index, or ability to coordinate with metal ions. This approach is analogous to the preparation of functional polymer supports from poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene)s, where the reactive chlorine atoms are utilized for further chemical modifications. researchgate.net

The development of polymers from this compound could lead to materials with applications in areas such as catalysis, separation science, and materials science, where polymers with tailored functionalities are in high demand.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The industrial production of chlorinated pyridines often involves high temperatures and harsh reagents, leading to challenges in selectivity and environmental impact. nih.gov Future research will likely prioritize the development of more efficient, selective, and sustainable methods for synthesizing 2,4-dichloro-3-(chloromethyl)-6-methylpyridine.

Key areas of investigation could include:

Greener Chlorination Agents: Traditional chlorinating agents like thionyl chloride (SOCl₂) produce toxic byproducts such as sulfur dioxide. mdpi.com Research into milder and more sustainable alternatives, such as the cyanuric chloride•DMF adduct, could offer cleaner reaction profiles and easier scalability by producing solid, easily removable byproducts. mdpi.com

Catalytic Vapor-Phase Reactions: Building on existing industrial processes for related compounds, the development of selective vapor-phase chlorination of a suitable methyl- or (chloromethyl)pyridine precursor using heterogeneous catalysts could offer a continuous and high-throughput manufacturing process. nih.gov Controlling the reaction temperature and molar ratio of chlorine gas would be critical to achieving the desired dichlorination pattern while minimizing over-chlorination. nih.gov

Pyridine (B92270) N-Oxide Chemistry: The conversion of substituted pyridine-N-oxides into 2-chloropyridines using reagents like phthaloyl chloride offers an alternative synthetic strategy. google.com Adapting this methodology could provide a regioselective route to introduce one of the chloro substituents under milder conditions than direct high-temperature chlorination.

Late-Stage Functionalization: An alternative to building the molecule through sequential chlorination would be the late-stage chloromethylation of a pre-existing 2,4-dichloro-6-methylpyridine (B183930) scaffold. Exploring efficient and selective C-H chloromethylation techniques would be a significant advancement.

| Potential Synthetic Approach | Key Advantages | Research Focus |

| Use of Milder Chlorinating Agents | Reduced toxic byproducts, safer handling, easier purification. mdpi.com | Screening reagents like cyanuric chloride•DMF for efficacy and selectivity. |

| Catalytic Vapor-Phase Synthesis | Amenable to continuous processing, high-throughput. nih.gov | Catalyst design for optimal regioselectivity and yield. |

| Pyridine N-Oxide Intermediates | Potentially milder reaction conditions, alternative regioselectivity. google.com | Optimization of reaction conditions for the specific substrate. |

Exploration of Uncharted Reactivity Pathways

The unique arrangement of three distinct chloro-groups on the this compound backbone—a primary alkyl chloride and two aryl chlorides at electronically different positions—opens a vast landscape for selective chemical transformations. A primary focus of future research will be to map and control the relative reactivity of these sites.

Selective Nucleophilic Substitution: The benzylic-like chloromethyl group is expected to be highly susceptible to SN2 reactions with a wide range of nucleophiles. In contrast, the chloro-substituents on the pyridine ring at the C2 and C4 positions are amenable to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net Investigating the reaction kinetics and conditions (e.g., temperature, solvent, base) required to selectively functionalize one site over the others is a critical area for exploration.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for functionalizing dichloropyridines. acs.org Research efforts could develop protocols for the selective mono- or diarylation of the C2 and C4 positions of this compound, leaving the chloromethyl group intact for subsequent transformations. This would enable the creation of complex molecular architectures with high precision.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed halogen migration that can be used to isomerize halo-pyridines, providing access to substitution patterns that are difficult to achieve directly. researchgate.net Exploring whether the chloro substituents on the target molecule can be induced to migrate could unlock novel synthetic pathways to unique pyridine derivatives.

N-Oxidation to Modulate Reactivity: The oxidation of the pyridine nitrogen to an N-oxide can significantly alter the electronic properties of the ring, often activating the C2 and C4 positions for nucleophilic attack and facilitating dechlorination. nih.gov Studying the N-oxidation of this compound and the subsequent reactivity of the resulting N-oxide could reveal new synthetic possibilities.

Expansion into Niche Applications and Emerging Technologies

The trifunctional nature of this compound makes it an ideal building block for creating libraries of complex molecules for various high-value applications.

Agrochemical and Pharmaceutical Scaffolds: Polychlorinated pyridines are foundational intermediates for numerous herbicides, fungicides, and pharmaceuticals. nih.govacs.org The ability to selectively replace the three chlorine atoms allows for three-dimensional diversification, making this compound a valuable scaffold for generating novel candidate molecules in drug discovery and agrochemical research.

Materials for Live-Cell Imaging: Di-substituted pyridines derived from dichloropyridine precursors have been successfully developed as fluorescent dyes for live-cell imaging, exhibiting good biocompatibility and low toxicity. acs.org The this compound core could be used to synthesize new classes of fluorophores where the chloromethyl group serves as a reactive handle to conjugate the dye to biomolecules or cellular structures.

Immobilized Catalysts and Ligands: Pyridine-based ligands are essential in coordination and biomimetic chemistry. mdpi.com The chloromethyl group provides a robust covalent anchor for immobilizing pyridine-derived ligands onto solid supports like functionalized carbon or polymers. mdpi.com This could lead to the development of recyclable heterogeneous catalysts for a variety of chemical transformations.

Advanced Mechanistic Investigations and Reaction Engineering

A deeper, quantitative understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing processes for industrial application.

Kinetic and Mechanistic Studies: Detailed kinetic analysis of the substitution reactions at each of the three chloro-positions will be crucial for developing predictive models of reactivity. Mechanistic investigations, similar to those performed on Pd-catalyzed C-H chlorination of pyridines, can elucidate rate-limiting steps and the nature of catalytic intermediates, paving the way for more efficient catalyst design. nih.gov

Understanding Regioselectivity: A key challenge in functionalizing polychlorinated heterocycles is controlling regioselectivity. Future studies should focus on understanding the factors that dictate whether a nucleophile or catalyst attacks the C2, C4, or chloromethyl position. This involves probing electronic effects, steric hindrance, and the role of reaction intermediates.

Reaction Engineering for Scale-Up: Industrial-scale chlorination reactions require careful control of parameters such as temperature, pressure, and catalyst loading to ensure safety and efficiency. evitachem.comgoogle.com Reaction engineering studies would focus on optimizing reactor design, heat management, and downstream processing to develop a robust and economical manufacturing process for this compound and its derivatives.

Computational Design of Next-Generation Pyridine Derivatives

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding synthetic efforts.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. researchgate.netnih.gov By calculating parameters such as atomic charges and frontier molecular orbital energies, researchers can predict the most electrophilic sites and the likely outcome of various nucleophilic and catalytic reactions, thereby reducing the need for extensive empirical screening. researchgate.net

Virtual Screening for Novel Applications: Computational tools can be used to design virtual libraries of compounds derived from the this compound scaffold. These libraries can then be screened in silico for desirable properties, such as docking affinity to biological targets for drug discovery or specific electronic properties for materials science applications. nih.gov

Tuning Electronic Properties: The electronic character of pyridine-based ligands can be fine-tuned by altering their substitution patterns, which in turn influences the catalytic and electrochemical properties of their metal complexes. nih.gov Computational modeling can guide the rational design of new ligands based on the target molecule's scaffold to create catalysts with tailored reactivity for specific chemical transformations.

Q & A

Q. Q1. What spectroscopic methods are recommended for structural characterization of 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine, and how should data be interpreted?

Answer: For structural elucidation, FTIR and Raman spectroscopy are essential to identify functional groups and vibrational modes. Experimental spectra should be compared with density functional theory (DFT) calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) to validate molecular geometry and electronic properties . Key steps:

Perform conformational analysis to identify stable geometries.

Compare experimental peaks (e.g., C-Cl stretching at 600–800 cm⁻¹) with theoretical predictions.

Use frequency scaling factors (0.96–0.98) to correct computational results for anharmonicity.

Q. Table 1: Recommended Computational Parameters for DFT Studies

| Method | Basis Set | Scaling Factor | Application |

|---|---|---|---|

| B3LYP | 6-311++G** | 0.9613 | Vibrational frequency analysis |

| B3PW91 | cc-pVTZ | 0.9570 | Electronic structure prediction |

Q. Q2. What synthetic routes are available for preparing this compound, and how can yield be optimized?

Answer: Common routes involve multi-step halogenation and alkylation of pyridine precursors. For example:

Chloromethylation : React 6-methylpyridine with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (0–5°C) .

Selective chlorination : Use catalysts like FeCl₃ to direct chlorination to the 2- and 4-positions .

Yield optimization strategies :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress with HPLC or GC-MS to minimize side products .

Advanced Research Questions

Q. Q3. How can computational chemistry resolve contradictions in experimental spectral data for this compound?

Answer: Discrepancies between experimental and theoretical spectra often arise from solvent effects or conformational flexibility. To resolve these:

Perform solvent-phase DFT calculations (e.g., using the polarizable continuum model).

Analyze potential energy surfaces to identify low-energy conformers contributing to spectral broadening .

Validate computational models with X-ray crystallography data (e.g., bond lengths and angles from crystal structures of analogous compounds) .

Q. Table 2: Common Spectral Contradictions and Solutions

| Issue | Resolution Method | Reference |

|---|---|---|

| Unassigned FTIR peaks | Compare with gas-phase DFT simulations | |

| Discrepant NMR chemical shifts | Include relativistic effects in DFT models |

Q. Q4. What are the mechanistic insights into the reactivity of the chloromethyl group in cross-coupling reactions?

Answer: The chloromethyl group undergoes nucleophilic substitution (SN2) or radical-mediated reactions depending on conditions:

Q. Critical parameters :

- Temperature: >80°C favors elimination side reactions.

- Solvent polarity: DMF enhances nucleophilicity but may degrade the pyridine ring .

Q. Q5. How can environmental interactions of this compound be studied at molecular scales?

Answer: Advanced surface chemistry techniques are required:

Microspectroscopic imaging : Analyze adsorption on indoor surfaces (e.g., glass or polymers) using AFM-IR to map molecular orientation .

Oxidative degradation : Expose to ozone or OH radicals in chamber studies, with LC-HRMS to identify degradation products (e.g., chlorinated acids) .

Safety and Handling

Q. Q6. What safety protocols are critical for handling this compound in the lab?

Answer:

Q. Table 3: Hazard Codes and Mitigation

| Hazard Code | Risk | Precaution |

|---|---|---|

| H301 | Toxic if swallowed | Avoid ingestion; use sealed containers |

| H314 | Causes severe skin burns | Immediate decontamination with water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.